Peroxydiphosphate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
O8P2-4 |
|---|---|
Molecular Weight |
189.94 g/mol |
IUPAC Name |
phosphonatooxy phosphate |
InChI |
InChI=1S/H4O8P2/c1-9(2,3)7-8-10(4,5)6/h(H2,1,2,3)(H2,4,5,6)/p-4 |
InChI Key |
NUGJFLYPGQISPX-UHFFFAOYSA-J |
SMILES |
[O-]P(=O)([O-])OOP(=O)([O-])[O-] |
Canonical SMILES |
[O-]P(=O)([O-])OOP(=O)([O-])[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Peroxydiphosphate and Its Salts
Electrochemical Synthesis Pathways
The electrochemical generation of peroxydiphosphate is a primary method for its production, relying on the direct oxidation of phosphate (B84403) ions at an anode. This process is noted for its ability to produce high-purity products directly from phosphate salt solutions. researchgate.net
The core of the electrochemical synthesis is the anodic oxidation of phosphate ions (PO₄³⁻) to form the peroxodiphosphate ion (P₂O₈⁴⁻). This conversion is efficiently carried out using anodes with a high oxygen evolution overpotential, such as Boron-Doped Diamond (BDD) electrodes. researchgate.netuclm.es The use of BDD anodes is a significant advancement over older methods using platinum anodes, which were found to be less efficient. uclm.es The oxidation can proceed through a direct electron transfer or be mediated by hydroxyl radicals generated on the diamond surface at higher potentials. researchgate.net
The fundamental reaction at the anode can be represented as: 2HPO₄²⁻ → P₂O₈⁴⁻ + 2H⁺ + 2e⁻
The efficiency of this compound synthesis is highly dependent on several key electrolytic parameters. Controlling these conditions is crucial for maximizing product yield and current efficiency while minimizing side reactions and electrode degradation. researchgate.net
pH: The pH of the electrolyte is one of the most critical factors. Optimal synthesis of peroxodiphosphate is achieved in strongly alkaline conditions, typically within a pH range of 12-13. researchgate.net In acidic media (pH 1-5), the primary product tends to be peroxomonophosphoric acid rather than peroxodiphosphate. uclm.esresearchgate.net
Current Density: High current densities are generally favored for efficient synthesis. Densities exceeding 1000 A m⁻² are recommended to ensure high current efficiencies and conversion rates. researchgate.net At lower current densities, the direct electron transfer mechanism is dominant, leading to lower concentrations of the product. researchgate.net
Temperature: Low temperatures are required to maximize the concentration of the final product. This is because peroxodiphosphate is susceptible to thermal decomposition, and lower temperatures minimize this degradation, ensuring a higher net yield. researchgate.netresearchgate.net
Phosphate Concentration: While higher concentrations of the phosphate raw material can increase process efficiencies, they may also promote electrode corrosion. Therefore, concentrations below 1.0 M of PO₄³⁻ are often recommended as a compromise between efficiency and electrode longevity. researchgate.net
Table 1: Influence of Electrolytic Conditions on this compound Synthesis
| Parameter | Optimal Range/Condition | Effect on Synthesis |
| pH | 12 - 13 | Maximizes peroxodiphosphate formation and current efficiency. researchgate.net |
| Current Density | > 1000 A m⁻² | Guarantees high current efficiencies and product conversion. researchgate.net |
| Temperature | Low | Minimizes thermal decomposition of the product. researchgate.netresearchgate.net |
| Phosphate Conc. | < 1.0 M | Increases efficiency, but higher levels risk electrode corrosion. researchgate.net |
Chemical Preparation Routes
While electrochemical methods produce the peroxodiphosphate ion, chemical methods are employed to prepare a variety of specific this compound salts through subsequent reactions.
Metathesis, or double displacement, reactions are a common strategy for synthesizing different this compound salts. This process typically starts with a readily available salt, such as tetrapotassium this compound (K₄P₂O₈), which is produced electrochemically. google.com
To create a new salt, the starting salt is dissolved in a solvent, usually water. A stoichiometric amount of a second salt is then added. The cation of this second salt is the one desired in the final product (e.g., sodium, ammonium), and its anion is chosen specifically to form a highly insoluble precipitate with the cation of the starting salt (in this case, potassium). google.com
For example, to prepare a sodium-potassium this compound, sodium perchlorate could be added to an aqueous solution of tetrapotassium this compound. Potassium perchlorate is insoluble and precipitates out, leaving the desired mixed-cation salt in the solution. google.com Other anions that form insoluble salts with potassium and are effective for this type of metathesis include silicate, fluoroborate, and persulfate. google.com
Table 2: Examples of Metathesis Reactions for this compound Salts
| Starting Salt | Reagent Added | Precipitated Salt | Resulting Salt in Solution |
| Tetrapotassium this compound (K₄P₂O₈) | Sodium Perchlorate (NaClO₄) | Potassium Perchlorate (KClO₄) | Sodium-Potassium this compound |
| Tetrapotassium this compound (K₄P₂O₈) | Sodium Fluoroborate (NaBF₄) | Potassium Fluoroborate (KBF₄) | Sodium-Potassium this compound |
| Tetrapotassium this compound (K₄P₂O₈) | Ammonium (B1175870) Persulfate ((NH₄)₂S₂O₈) | Potassium Persulfate (K₂S₂O₈) | Ammonium-Potassium this compound |
After the metathesis reaction, the desired this compound salt remains dissolved in the solution. To isolate it, a non-solvent is typically added. A non-solvent is a liquid in which the desired salt is insoluble. For aqueous solutions, low molecular weight aliphatic alcohols like methanol or ethanol are commonly used. The addition of the alcohol causes the this compound salt to precipitate out of the solution. google.com
The precipitated solid can then be separated from the liquid by filtration. In some specific cases, such as the formation of K₂Na₂P₂O₈, partial evaporation of the water solvent is necessary to induce precipitation. google.com The isolated salts can be further purified by redissolving them in water and reprecipitating them by the gradual addition of the non-solvent. google.com
Advancements in Purity and Yield Optimization
Research has demonstrated that the efficiency of the electrochemical synthesis on BDD anodes is highly dependent on several operating parameters, including pH, current density, and temperature. Optimizing these factors is crucial for maximizing yield and current efficiency.
Influence of pH: The pH of the electrolyte solution has a strong impact on the process. The optimal pH range for the efficient synthesis of peroxodiphosphate has been identified as 12–13. researchgate.net
Effect of Current Density and Temperature: High current densities and low temperatures are key to achieving high current efficiencies and product conversions. researchgate.net Operating at current densities above 1000 A m⁻² while maintaining low temperatures helps to minimize the thermal decomposition of the peroxodiphosphate product, ensuring a higher concentration of the desired oxidant. researchgate.netresearchgate.net
The table below summarizes the optimal conditions for the electrochemical synthesis of this compound using BDD anodes, leading to improved purity and yield.
| Parameter | Optimal Condition | Rationale |
| Anode Material | Boron-Doped Diamond (BDD) | High efficiency and produces high-purity product. uclm.esresearchgate.net |
| pH | 12–13 | Maximizes process efficiency. researchgate.net |
| Current Density | > 1000 A m⁻² | Guarantees high current efficiency and conversion. researchgate.net |
| Temperature | Low | Minimizes thermal decomposition of the product. researchgate.netresearchgate.net |
In chemical synthesis methods, purification techniques have also been refined. For the mixed cation this compound salts, a straightforward and effective method for purification is recrystallization. This involves dissolving the synthesized salt in water and then reprecipitating it by the gradual addition of a nonsolvent, such as ethanol or methanol. google.com This process effectively removes impurities, yielding a product with enhanced purity.
Chemical Reactivity and Reaction Mechanisms of Peroxydiphosphate
Fundamental Principles of Peroxydiphosphate Reactivity
The reactivity of the this compound ion (P₂O₈⁴⁻) is centered around the peroxide (-O-O-) linkage, which is flanked by two phosphate (B84403) groups. This structure dictates its behavior in chemical reactions, particularly its stability and its role as an oxidizing agent.
Acid-Catalyzed Pathways
This compound exhibits considerable stability in aqueous solutions, especially within a pH range of 4 to 9, where hydrolysis is almost negligible. However, its decomposition is accelerated under strongly acidic conditions. The chemical hydrolysis of this compound requires drastic conditions, typically with hydrogen ion concentrations greater than 0.1-0.5 M. In acidic solution, it undergoes disproportionation upon heating to yield peroxymonophosphoric acid (H₃PO₅) and phosphoric acid (H₃PO₄).
The hydrolysis mechanism is analogous to that of pyrophosphate and is subject to acid catalysis. The energy of activation for this hydrolysis is dependent on the acidity of the solution, with reported values in the range of 18-28 kcal/mol. acs.org Peroxydiphosphoric acid (H₄P₂O₈) is a tetraprotic acid, and the various protonated species present in solution exhibit different reactivities. youtube.com
One-Electron vs. Two-Electron Transfer Processes
In its role as an oxidant, this compound can theoretically engage in either one-electron or two-electron transfer processes. A two-electron transfer would involve the direct transfer of an oxygen atom to a substrate, while a one-electron pathway would proceed through radical intermediates.
The oxidation of tris(1,10-phenanthroline)iron(II) by this compound has been shown to be a two-electron process. acs.org The stoichiometry of this reaction involves two moles of the iron(II) complex being oxidized per mole of this compound. This suggests that the initial step is a two-electron oxidation of one iron(II) complex, which would cleave the peroxide bond and form an intermediate that subsequently oxidizes a second iron(II) complex. While one-electron transfer is a common mechanism for many peroxide-based oxidations, particularly those involving radical pathways, the evidence for key reactions of this compound points towards a two-electron transfer mechanism. acs.orgresearchgate.netresearchgate.net
Peroxide Bond Cleavage Dynamics
The cleavage of the O-O bond is the pivotal event in the reactions of this compound. This cleavage can occur either homolytically, producing two identical radicals (O-P bond scission is not typical), or heterolytically, where the bonding electrons are transferred to one of the oxygen atoms, resulting in ionic products.
The nature of the cleavage is highly dependent on the reaction conditions and the substrate. In the oxidation of tris(1,10-phenanthroline)iron(II), the proposed mechanism involves a nucleophilic attack by the iron complex on one of the peroxidic oxygen atoms. acs.org This type of mechanism is consistent with a heterolytic cleavage of the O-O bond. eeer.orgresearchgate.net The electron-withdrawing nature of the phosphate groups polarizes the peroxide bond, making it susceptible to attack by nucleophiles and favoring heterolysis. Homolytic cleavage is more typical in thermal or photochemical decompositions or in reactions initiated by one-electron reductants, which does not appear to be the primary pathway for the studied reactions of this compound with metal complexes. acs.org
This compound as an Oxidizing Agent
This compound is a potent but slow-acting oxidizing agent. Its standard electrode potential is high, indicating thermodynamic favorability for oxidizing a wide range of substrates. However, its reactions are often kinetically slow, a trait attributed to the stability of the P-O-O-P linkage.
Oxidation Kinetics and Mechanistic Studies with Inorganic Substrates
The kinetics of this compound oxidations have been studied with various inorganic substrates, revealing details about the reaction mechanisms. These reactions are typically slow and can be influenced by factors such as pH and the presence of catalysts. For instance, the oxidation of bromide by this compound in an acidic medium has been investigated, showing a complex dependence on hydrogen ion concentration. wikipedia.org
Reaction with Transition Metal Complexes (e.g., Tris(1,10-phenanthroline)iron(II), Vanadyl Ion)
Tris(1,10-phenanthroline)iron(II) ([Fe(phen)₃]²⁺)
2[Fe(phen)₃]²⁺ + H₂P₂O₈²⁻ + 2H⁺ → 2[Fe(phen)₃]³⁺ + 2H₂PO₄⁻
The reaction is first-order with respect to both the this compound and the iron(II) complex. acs.org The rate law is given as:
Rate = k[P₂O₈⁴⁻]total[[Fe(phen)₃]²⁺]
The reaction rate is largely independent of pH in the range of 2.9 to 4.5. The proposed mechanism involves the formation of an intermediate complex, followed by a rate-determining electron transfer step. acs.org
Interactive Data Table: Kinetic Data for the Oxidation of [Fe(phen)₃]²⁺ by this compound
| Temperature (°C) | Second-Order Rate Constant (k) (M⁻¹ sec⁻¹) |
| 15.0 | 0.28 |
| 25.0 | 0.70 |
| 35.0 | 1.63 |
| Activation Energy (Ea) = 17.0 ± 0.5 kcal/mol | |
| Data sourced from a study by Green, A. A. (1966). acs.org |
Vanadyl Ion (VO²⁺)
The vanadyl ion, VO²⁺, is the stable +4 oxidation state of vanadium. libretexts.org It can be oxidized to the +5 state, which exists in acidic solutions primarily as the dioxovanadium(V) ion, VO₂⁺. youtube.comtorvergata.it
While this compound is a capable oxidizing agent, specific kinetic and mechanistic studies on its direct reaction with the vanadyl ion (VO²⁺) are not extensively detailed in the surveyed literature. Vanadium compounds are known to catalyze oxidations by other peroxides, such as hydrogen peroxide, often through the formation of pervanadyl species. It is plausible that this compound oxidizes the vanadyl ion, but the detailed rate law and mechanism for this specific reaction require further investigation.
Catalytic Roles of this compound
Metal-Ion Catalysis in Oxidation Reactions (e.g., Ag(I), Mn(II), Fe(II), Pd(II), Ti(IV), Sn(IV) Systems)
The decomposition and oxidative capacity of this compound can be significantly influenced by the presence of metal ions, which act as catalysts. While extensive research is available for the metal-ion-catalyzed reactions of similar peroxo compounds like persulfate, specific detailed studies on this compound with a broad range of metal ions are less common in publicly accessible literature. However, the principles of such catalysis can be inferred, and some specific instances have been investigated.
The catalytic cycle for metal ions in peroxide reactions typically involves the metal ion cycling between two oxidation states. For instance, a metal ion in a lower oxidation state (Mⁿ⁺) can be oxidized by the this compound, which in turn is reduced. The resulting higher oxidation state metal ion (M⁽ⁿ⁺¹⁾⁺) can then be reduced by another substrate, thus regenerating the initial catalytic species.
Ag(I): Silver(I) is a known catalyst for the oxidation reactions of persulfate, a structurally similar oxidant. It is proposed that Ag(I) is oxidized to Ag(II) or Ag(III), which are potent oxidizing agents. A similar mechanism is anticipated for this compound, where Ag(I) would enhance its oxidative power.
Mn(II) and Fe(II): Manganese(II) and Iron(II) are classic Fenton-like reagents that react with peroxides to generate radical species. In the context of other peroxy compounds, these metal ions are known to accelerate decomposition and enhance oxidative capacity.
Pd(II): Palladium(II) is a versatile catalyst in a wide array of oxidation reactions. nih.govnih.gov Its catalytic cycle often involves the interchange between Pd(II) and Pd(0) or Pd(IV) states. youtube.comyoutube.com While direct studies with this compound are not widely reported, Pd(II) catalysis is well-documented for other peroxide-based oxidations, suggesting its potential in activating the P-O-O-P bond. nih.govnih.gov
Ti(IV) and Sn(IV): Information regarding the direct catalytic role of Titanium(IV) and Tin(IV) in this compound oxidation is sparse. However, titanium phosphate materials have been developed as heterogeneous catalysts for selective oxidation reactions. nih.gov Similarly, tin has been implicated in the catalytic activation of persulfate, indicating its potential for redox activity with related peroxo species. google.com
It is important to note that the catalytic activity is highly dependent on the reaction conditions, including pH, temperature, and the nature of the substrate.
This compound as a Component in Redox Initiator Systems
Redox initiator systems are crucial in polymer chemistry for generating radicals under mild conditions. These systems typically consist of an oxidizing agent and a reducing agent. The reaction between these two components produces radicals that can initiate polymerization.
This compound can function as the oxidizing component in a redox initiator system for radical polymerization. The thermal or induced decomposition of this compound generates phosphate radical anions, which are effective initiators for the polymerization of various monomers.
A notable application is in the polymerization of acrylonitrile. youtube.com The process follows the classic steps of radical polymerization:
Initiation: The this compound ion decomposes, often facilitated by heat or a reducing agent, to form two phosphate radical anions (PO₄•²⁻). This radical then attacks a monomer molecule, initiating the polymer chain. youtube.comresearchgate.netkpi.uaresearchgate.net
Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain. youtube.com
Termination: The growth of the polymer chain is halted when two radical species combine or through disproportionation. youtube.com
The use of this compound as an initiator has been confirmed in aqueous slurry processes for producing polyacrylonitrile. kpi.uamdpi.com
Table 1: Polymerization of Acrylonitrile Initiated by this compound
| Stage | Description |
| Initiation | P₂O₈⁴⁻ → 2 PO₄•²⁻PO₄•²⁻ + CH₂=CH(CN) → (O₄P-CH₂-CH(CN))•²⁻ |
| Propagation | (O₄P-CH₂-CH(CN))•²⁻ + n(CH₂=CH(CN)) → (O₄P-(CH₂-CH(CN))ₙ₊₁)•²⁻ |
| Termination | Combination or disproportionation of radical chains. |
Synergistic effects in catalysis occur when the combined effect of two or more components is greater than the sum of their individual effects. In the context of advanced oxidation processes, such effects are often observed with related persulfates, where a combination of catalysts (e.g., different metal ions or a metal and a physical energy source like UV light) leads to a significant enhancement in the degradation of pollutants. mdpi.comnih.gov
For this compound, while it is a component of multi-component redox initiator systems (this compound + reducing agent), detailed studies specifically documenting synergistic catalytic effects for oxidation reactions are not widely available in the reviewed literature. The primary role described is that of an oxidizing agent that is activated by a reducing agent or catalyst to produce initiating radicals.
Generation and Reactivity of Phosphate Radical Anions
The chemistry of this compound is intrinsically linked to the formation and reactivity of the phosphate radical anion.
The primary pathway for the generation of the phosphate radical anion (PO₄•²⁻) from this compound is the homolytic cleavage of the peroxide bond (O-O). This bond is relatively weak and can be broken by thermal energy, photolysis, or through a redox reaction with a reducing agent or a metal catalyst.
Thermal/Photolytic Decomposition: P₂O₈⁴⁻ + Energy (heat or light) → 2 PO₄•²⁻
Redox Reaction: P₂O₈⁴⁻ + e⁻ (from a reducing agent) → PO₄•²⁻ + PO₄³⁻
The formation of these radicals is a key step in the initiation of the chemical processes where this compound acts as an oxidant or initiator. The presence of phosphate can also influence the activation of other peroxo compounds like peroxymonosulfate, leading to the generation of sulfate (B86663) radicals, highlighting the complex interplay of these species in solution. researchgate.net
Once formed, the phosphate radical anion is a highly reactive species that can participate in and propagate chain reactions. acs.org A chain reaction consists of three main stages: initiation, propagation, and termination. libretexts.org
Initiation: As described above, this is the generation of the initial phosphate radical anion from this compound.
Propagation: The phosphate radical anion can react with a substrate molecule in several ways, most commonly through hydrogen abstraction or addition to a double bond. This creates a new radical species from the substrate, which can then go on to react with other molecules, thus propagating the chain.
Hydrogen Abstraction: R-H + PO₄•²⁻ → R• + HPO₄²⁻
Addition to Alkenes: R-CH=CH₂ + PO₄•²⁻ → R-CH(•)-CH₂-OPO₃²⁻
Termination: The chain reaction ceases when two radical species react with each other to form a stable, non-radical product. libretexts.org
R• + PO₄•²⁻ → R-OPO₃²⁻
2 R• → R-R
The phosphate radical anion's ability to initiate these chain reactions is fundamental to its role in radical polymerization and as a potent oxidizing agent for the degradation of various organic compounds. The specific reaction pathways and products depend on the nature of the substrate and the reaction conditions.
Autocatalysis and Self-Decomposition Kinetics of this compound
The decomposition of this compound (P₂O₈⁴⁻) in aqueous solutions is a complex process influenced by several environmental factors. The kinetics of this decomposition, particularly its self-decomposition, have been the subject of detailed investigation to understand its stability and reactivity.
Factors Influencing this compound Stability and Decomposition Rate (e.g., pH, Temperature, Ionic Strength)
The stability of this compound in aqueous solutions is not absolute, and it undergoes self-decomposition, the rate of which is significantly dependent on factors such as pH, temperature, and ionic strength.
pH: The concentration of hydrogen ions (H⁺) has a pronounced catalytic effect on the decomposition of this compound. core.ac.uk In acidic media, the this compound ion is protonated, and various protonated species such as HP₂O₈³⁻, H₂P₂O₈²⁻, H₃P₂O₈⁻, and H₄P₂O₈ can exist. core.ac.ukrsc.org The decomposition reaction is found to be first-order with respect to the concentration of H⁺ ions. core.ac.uk This acid catalysis is a common feature for reactions of oxyanions and peroxides, as the protonation facilitates the breaking of covalent bonds. core.ac.uk Studies on the hydrolysis of peroxodiphosphoric acid have been conducted across a pH range of 0 to 7.6, confirming the influence of pH on the decomposition rate. rsc.org
Temperature: As with most chemical reactions, an increase in temperature accelerates the rate of this compound decomposition. Kinetic studies performed in a temperature range of 40-70°C have demonstrated this relationship. core.ac.uk The activation energy (Ea) for the decomposition process is influenced by acid catalysis. For instance, in the presence of acid, the activation energy for this compound decomposition is significantly lower than that for the uncatalyzed decomposition of similar peroxy compounds like peroxydisulfate (B1198043), indicating a more facile reaction pathway at higher temperatures in acidic conditions. core.ac.uk
Ionic Strength: The ionic strength of the solution also plays a role in the decomposition kinetics. The effect of ionic strength on the reaction rate is consistent with what would be expected for a reaction between an ion and a dipole molecule (the protonated form of this compound). core.ac.uk The study of peroxodiphosphoric acid hydrolysis has involved determining the velocity constant's dependence on ionic strength over a range from 1.6 to 3.8. rsc.org
Additionally, the decomposition process can be inhibited by its products. It has been observed that the addition of phosphate ions (HPO₄²⁻), a product of the decomposition, retards the reaction rate, suggesting product inhibition. core.ac.uk
The table below summarizes the kinetic parameters for the self-decomposition of this compound in an aqueous sulphuric acid medium.
| Parameter | Value | Conditions |
| Reaction Order (this compound) | 1 | [H⁺] = 0.2-1M, I = 1.4M, T = 40-70°C |
| Reaction Order (H⁺) | 1 | [H⁺] = 0.2-1M, I = 1.4M, T = 40-70°C |
| Temperature Range Studied | 40-70 °C | [H⁺] = 0.2-1M, I = 1.4M |
| Ionic Strength Studied | 1.4 M | H₂SO₄ medium |
Mechanistic Aspects of Uncatalyzed Decomposition
While strongly catalyzed by acid, the decomposition of this compound can also proceed uncatalyzed, albeit at a much slower rate. The mechanism of decomposition involves the cleavage of the peroxide bond.
In aqueous acid solutions, the proposed mechanism for decomposition involves the protonated species of this compound. A plausible slow, rate-determining step is the homolytic cleavage of the O-O bond within a protonated this compound species, such as H₃P₂O₈⁻, to form phosphate radical intermediates. core.ac.uk
A proposed mechanism is as follows:
Protonation Equilibrium: P₂O₈⁴⁻ + nH⁺ ⇌ HₙP₂O₈⁽⁴⁻ⁿ⁾⁻ (fast)
Rate-determining step: H₃P₂O₈⁻ → H₂PO₄• + HPO₄•⁻ (slow)
Radical Reactions: The resulting phosphate radicals (H₂PO₄• and HPO₄•⁻) are highly reactive and can subsequently react with water. core.ac.uk
H₂PO₄• + H₂O → H₃PO₄ + OH•
HPO₄•⁻ + H₂O → H₂PO₄⁻ + OH•
Academic Applications of Peroxydiphosphate in Chemical Synthesis and Materials Science
Polymerization Initiation and Polymer Modification
The ability of peroxydiphosphate to generate phosphate (B84403) radicals makes it an effective initiator for polymerization reactions. These radicals can attack monomer units, leading to the formation of polymer chains. This property is harnessed in both the synthesis of new polymers and the modification of existing ones.
Graft copolymerization is a powerful technique to modify the properties of natural polymers by chemically attaching synthetic polymer chains to the natural polymer backbone. unl.edu This process can enhance properties such as thermal stability, solubility, and biocompatibility. unl.eduscirp.org this compound, often in combination with a reducing agent (redox system), has been investigated as an initiator for grafting vinyl monomers onto various natural polymers.
The general mechanism involves the generation of a radical on the natural polymer backbone by the initiator system. This macroradical then initiates the polymerization of a monomer, resulting in a grafted side chain. orientjchem.org
Silk: The graft copolymerization of methyl methacrylate (B99206) (MMA) onto silk fibers has been successfully initiated using this compound. scirp.org In one study, the rate of grafting was found to increase with increasing concentrations of this compound, monomer, and acid. The presence of divalent metal ions like Fe(II) and Mn(II) also enhanced the graft yield. researchgate.net
Alginate: While specific studies using this compound for grafting onto alginate are not extensively documented in the provided search results, the modification of alginate through graft copolymerization using other initiators like ammonium (B1175870) persulfate and cerium(IV) ammonium nitrate (B79036) is well-established. orientjchem.orgresearchgate.netrsc.orgijres.org These studies provide a framework for how this compound could be similarly employed. For instance, the grafting of monomers like acrylamide (B121943) and itaconic acid onto sodium alginate has been shown to be influenced by reaction parameters such as initiator concentration, monomer concentration, temperature, and reaction time. orientjchem.orgresearchgate.net
Cellulose (B213188): Similar to alginate, the grafting of monomers onto cellulose can be initiated by various redox systems. google.com The process involves the in-situ generation of macroradicals on the cellulose backbone, which then react with monomers. google.com Peroxide-based initiators are commonly used for this purpose. google.com
Dextran: The synthesis of dextran-graft copolymers has been achieved through methods like ceric-ion-reduced redox initiation and photo-initiated RAFT polymerization. nih.govgoogle.com These modified dextrans have applications in areas like controlled drug release. google.com
Table 1: Representative Conditions for Graft Copolymerization onto Natural Polymers
| Natural Polymer | Monomer | Initiator System | Key Findings |
| Silk | Methyl Methacrylate (MMA) | This compound/Fe(II) or Mn(II) | Graft yield increases with initiator, monomer, and acid concentration. researchgate.net |
| Sodium Alginate | Itaconic Acid (IA) | Cerium(IV) Ammonium Nitrate/HNO₃ | Optimum graft yield of 665.88% was achieved. researchgate.net |
| Sodium Alginate | Acrylamide (AAm) & 2-Acrylamido-2-methylpropanesulfonic acid (AMPS) | Ammonium Persulfate (APS) | Grafting confirmed by infrared spectroscopy and thermal analysis. orientjchem.org |
| Cellulose | Vinyl Monomers | Peroxide-based oxidants | Mechanical impact can generate macroradicals for grafting. google.com |
| Dextran | Polyacrylamide (PAA) | Ceric-ion-reduced redox initiation | Resulting copolymers exhibit a star-like structure. google.com |
This compound is an effective initiator for the polymerization of vinyl monomers, such as methyl methacrylate (MMA). tandfonline.comtandfonline.com It can be used alone or as part of a redox system with a reducing agent like tartaric acid or ascorbic acid. tandfonline.comtandfonline.comkisti.re.kr
Table 2: Kinetic Data for the Polymerization of Methyl Methacrylate Initiated by this compound-Tartaric Acid Redox System
| Parameter | Value |
| Initiator Exponent | 0.5 tandfonline.comtandfonline.com |
| Monomer Exponent | 1.0 tandfonline.comtandfonline.com |
| Overall Activation Energy | 3.80 kcal/mol tandfonline.comtandfonline.com |
Peroxides are widely used as crosslinking agents to modify the properties of polymers, leading to the formation of a three-dimensional network structure. kpi.uagoogle.comresearchgate.netncsu.edu This process, known as gelation, can improve the mechanical, thermal, and chemical resistance of the polymer. kpi.uaresearchgate.net The crosslinking is initiated by the thermal decomposition of the peroxide, which generates radicals that abstract hydrogen atoms from the polymer chains, creating macroradicals. kpi.ua The coupling of these macroradicals results in the formation of crosslinks. kpi.ua
The efficiency of crosslinking depends on the type and concentration of the peroxide, as well as the reaction temperature. kpi.uaresearchgate.net For instance, in the crosslinking of polypropylene, the gelation rate increases linearly with the peroxide concentration. kpi.ua Different peroxides exhibit different decomposition rates and efficiencies. kpi.uaresearchgate.net While specific studies detailing the use of this compound for crosslinking are not abundant in the provided results, its ability to generate radicals suggests its potential application in this area, similar to other organic peroxides. researchgate.net The formation of hydrogels from hydrophilic polymers using peroxide-containing copolymers has been demonstrated, where the crosslinking process is influenced by temperature, peroxide concentration, and reaction time. researchgate.net
Table 3: Effect of Peroxide Type on the Crosslinking of Polypropylene
| Peroxide | Relative Crosslinking Efficiency | Key Characteristics |
| tert-Butyl peroxybenzoate (TBPB) | Higher | Shorter half-life, more efficient crosslinking. kpi.ua |
| Dicumyl peroxide (DCP) | Lower | Longer half-life. kpi.ua |
Facilitation of Organic Transformations
The reactivity of this compound extends to the realm of organic synthesis, where it can be employed to facilitate various transformations, including the functionalization of C-H and C-C bonds and the synthesis of novel organic compounds.
The selective functionalization of otherwise inert C-H bonds is a significant challenge in organic synthesis. nih.gov Peroxide-based reagents can play a crucial role in these transformations by generating highly reactive radicals that can abstract hydrogen atoms, leading to the formation of a carbon-centered radical that can be further functionalized. organic-chemistry.org For example, the oxidative functionalization of C-H bonds adjacent to an amide nitrogen atom has been achieved using tert-butyl hydroperoxide as the oxidant. organic-chemistry.org
While direct applications of this compound for selective C-H and C-C bond functionalization are not extensively detailed in the search results, the principles governing peroxide-mediated reactions suggest its potential in this area. nih.govnih.gov Manganese complexes, for instance, have been shown to catalyze the selective oxidation of C-H bonds with hydrogen peroxide. nih.gov The ability of this compound to act as an oxidant in various reactions indicates its potential to be explored in similar catalytic systems for C-H functionalization.
Peroxides are valuable reagents in the development of new synthetic methodologies for a variety of organic compounds. unl.edupolymtl.canih.gov They can act as sources of radicals for polymerization and as oxidants in various transformations. polymtl.ca The synthesis of organic peroxides themselves is an active area of research, with methods being developed to improve efficiency and safety. polymtl.canih.gov
The use of peroxides in the synthesis of functionalized ethers and other complex molecules highlights their versatility. unl.edu For example, new methods for the synthesis of alkyl hydroperoxides have been developed, which are important intermediates in organic synthesis. unl.edu Although specific synthetic methodologies employing this compound for the creation of novel organic compounds are not explicitly detailed in the provided search results, its established role as a radical initiator and oxidant in other contexts suggests its potential utility in this field. tandfonline.compolymtl.ca The development of novel synthetic strategies often involves exploring the reactivity of known reagents in new contexts, and this compound presents an opportunity for such exploration. mdpi.com
Electrochemical and Photoelectrochemical Applications
This compound (P₂O₈⁴⁻) exhibits notable electrochemical and photoelectrochemical properties that are harnessed in various applications, from chemical synthesis to analytical systems. Its formation at electrode interfaces and subsequent reactivity are central to these applications.
Formation and Reactivity at Electrode Interfaces
The electrochemical synthesis of this compound is a primary method for its production, involving the anodic oxidation of phosphate ions. This process is highly dependent on the electrode material and electrolytic conditions. Boron-doped diamond (BDD) anodes are particularly effective for this synthesis due to their high overpotential for oxygen evolution, which favors the oxidation of phosphate.
The formation of this compound at a BDD anode can be represented by the following reaction:
2HPO₄²⁻ → P₂O₈⁴⁻ + 2H⁺ + 2e⁻
The efficiency of this electrosynthesis is influenced by several factors, including current density, pH, and temperature. Studies have shown that light irradiation can enhance the catalytic activity of electrochemically generated this compound. For instance, the photoelectrolysis of solutions containing phosphate has been observed to improve the degradation of organic pollutants, suggesting that the activation of this compound by light generates highly reactive species. nih.gov
The reactivity of this compound at electrode interfaces is also a subject of study, particularly in the context of its stability and interaction with other species. The electrochemical behavior of peroxides, in general, is complex and can involve multiple electron transfer steps and the generation of radical intermediates.
Table 1: Experimental Conditions for Electrochemical Synthesis of this compound
| Parameter | Value/Range | Electrode Material | Reference |
| Current Density | 10 - 50 mA/cm² | Boron-Doped Diamond (BDD) | nih.gov |
| pH | 7 - 9 | Boron-Doped Diamond (BDD) | nih.gov |
| Temperature | 15 - 25 °C | Boron-Doped Diamond (BDD) | nih.gov |
| Supporting Electrolyte | Phosphate Buffer | Boron-Doped Diamond (BDD) | nih.gov |
Role in Electrogenerated Chemiluminescence (ECL) Systems
While direct and extensive research on this compound as a coreactant in electrogenerated chemiluminescence (ECL) is not widely documented, its structural analogue, peroxydisulfate (B1198043) (S₂O₈²⁻), is a well-established and commonly used coreactant. The principles governing the function of peroxydisulfate in ECL can be largely extrapolated to this compound due to the presence of the peroxo- linkage (-O-O-).
In a typical ECL system involving a luminophore (e.g., a ruthenium complex, Ru(bpy)₃²⁺) and a coreactant like peroxydisulfate, the process at the electrode interface generates light through a series of redox reactions. The coreactant plays a crucial role by generating highly reactive radical anions upon electrochemical reduction.
For peroxydisulfate, the mechanism is as follows:
S₂O₈²⁻ + e⁻ → SO₄⁻• + SO₄²⁻
The sulfate (B86663) radical (SO₄⁻•) is a very strong oxidizing agent that then reacts with the reduced luminophore to produce an excited state, which subsequently emits light upon relaxation.
Given the similarity, it is proposed that this compound would function analogously in an ECL system:
P₂O₈⁴⁻ + e⁻ → PO₄²⁻• + PO₄³⁻ (hypothetical phosphate radical formation)
This phosphate radical would then act as a powerful oxidant to generate the excited state of the luminophore.
The use of coreactants like peroxydisulfate has been shown to significantly enhance the ECL signal. nih.gov Boron-doped diamond electrodes have also been found to be effective in ECL systems utilizing peroxydisulfate, as they provide a wide potential window and stable, reproducible signals. nih.gov It is reasonable to expect that this compound, when used with a suitable luminophore and electrode system, would exhibit similar behavior as a coreactant, paving the way for its application in sensitive analytical techniques. In some ECL systems, a coreactant can be generated in situ. For example, the oxidation of carbonate at a BDD electrode produces peroxydicarbonate, which then forms hydrogen peroxide, a known ECL coreactant. nih.govelsevierpure.com This principle of in situ generation could potentially be applied to phosphate solutions to produce this compound for ECL applications.
Theoretical and Computational Investigations of Peroxydiphosphate
Quantum Chemical Studies on Electronic Structure
Quantum chemical studies provide fundamental insights into the electronic properties and bonding nature of molecules. For peroxydiphosphate (P₂O₈⁴⁻), these computational approaches are crucial for understanding its structure and intrinsic properties, which are otherwise difficult to probe experimentally.
Density Functional Theory (DFT) Approaches for Molecular Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict various molecular properties of chemical compounds. In the case of this compound, DFT calculations can elucidate its geometric and electronic characteristics.
Table 1: Computed Molecular Properties of Peroxydiphosphoric Acid (Data sourced from computational models, such as those used by PubChem)
| Property | Value | Reference |
| Molecular Weight | 233.07 g/mol | nih.gov |
| Exact Mass | 232.90184756 Da | nih.gov |
| Hydrogen Bond Donor Count | 4 | nih.gov |
| Hydrogen Bond Acceptor Count | 8 | nih.gov |
| Rotatable Bond Count | 3 | nih.gov |
| Topological Polar Surface Area | 134 Ų | nih.gov |
Note: The data pertains to the neutral acid form (H₄P₂O₈) or its potassium salt (K₄P₂O₈) as specified in the source. Conformer generation for the potassium salt was disallowed due to limitations with the MMFF94s force field for certain elements and valencies. nih.gov
DFT calculations on other, similar molecules often involve the determination of frontier molecular orbitals (HOMO and LUMO) to understand electronic transitions and reactivity, as well as the generation of molecular electrostatic potential (MEP) maps to identify sites susceptible to electrophilic or nucleophilic attack. nih.gov
Analysis of Bonding and Orbital Interactions
The analysis of chemical bonding and orbital interactions provides a deeper understanding of a molecule's stability and reactivity. The this compound anion is noted to be isoelectronic and isostructural with the more commonly studied peroxydisulfate (B1198043) anion (S₂O₈²⁻). researchgate.net This structural similarity suggests that they share comparable bonding frameworks, which feature a peroxide (-O-O-) bridge connecting two phosphate (B84403) units.
The structure of the peroxodiphosphate anion, as determined by X-ray crystallography for its ammonium (B1175870) salt, consists of two phosphate tetrahedra linked by a peroxide bond. researchgate.net Computational studies, often employing techniques like Natural Bond Orbital (NBO) analysis, can quantify the nature of these bonds (e.g., σ-donation and π-backbonding) and the hybridization of the involved atoms. Such analyses for other phosphorus-containing compounds have been used to detail the strength and character of phosphorus-oxygen and other bonds. researchgate.net However, specific computational studies detailing the orbital interactions, such as the composition of the HOMO and LUMO or quantifying the donor-acceptor interactions within the this compound ion, are not readily found in the surveyed literature. Vibrational spectra (Raman and Infrared) have been recorded for alkali salts of peroxydiphosphoric acid, which can be interpreted with the aid of computational frequency calculations to validate theoretical structures and understand bonding. researchgate.net
Computational Modeling of Reaction Mechanisms
Computational modeling is an indispensable tool for mapping out the intricate pathways of chemical reactions. It allows for the characterization of short-lived, high-energy species like transition states and intermediates that are often impossible to observe experimentally.
Elucidation of Elementary Steps and Transition States
The mechanism of reactions involving this compound, such as its hydrolysis or its role as an oxidizing agent, can be investigated by locating the stationary points (reactants, intermediates, products) and transition states on the potential energy surface. Computational studies on the hydrolysis of related phosphate esters have shown that reactions typically proceed through the formation of a high-energy pentacovalent phosphorane transition state. rutgers.educapes.gov.br The rate-limiting step is often the initial nucleophilic attack on the phosphorus center. rutgers.edu
For radical reactions, a proposed mechanism for the decomposition of this compound involves termination by PO₄²⁻ radicals, though this was not derived from a computational study. researchgate.net Detailed computational investigations on the self-reaction of other peroxy radicals, such as the methylperoxy radical (CH₃O₂•), have successfully identified multiple intermediates and transition states on both singlet and triplet potential energy surfaces, revealing complex branching reaction channels. nih.gov Similar in-depth computational studies to elucidate the elementary steps and characterize the specific transition state structures for reactions of this compound are not prominently featured in the available scientific literature.
Potential Energy Surface Mapping
A Potential Energy Surface (PES) is a conceptual and mathematical tool that represents the energy of a chemical system as a function of its geometry. capes.gov.br Mapping the PES allows chemists to visualize the minimum energy pathway a reaction is likely to follow, from reactants to products, via transition states. researchgate.net This mapping is achieved by performing numerous energy calculations for different atomic arrangements.
For example, a computational study on the dissociation of peroxynitric acid (HO₂NO₂) involved scanning the PES along the O-N and O-O bonds to determine the primary reaction path and the energy barriers associated with bond cleavage. researchgate.net The results showed a lower energy barrier for O-N bond cleavage compared to O-O bond cleavage, identifying the former as the primary dissociation pathway. researchgate.net A similar PES mapping for a key reaction of this compound, such as the homolytic cleavage of its O-O bond, would provide the theoretical activation energy and a detailed picture of the dissociation process. However, specific PES maps for this compound reactions have not been found in the searched literature.
Solvent Effects in Reaction Pathways
The solvent in which a reaction occurs can dramatically influence its rate and mechanism. Computational models can account for these effects using either explicit models, where individual solvent molecules are included in the calculation, or implicit models, where the solvent is treated as a continuous medium with specific dielectric properties. nih.govcas.cz
Computational studies on other peroxy compounds, like the decomposition of tert-butyl peroxyformate, have demonstrated that solvent polarity can significantly stabilize or destabilize charge-separated transition states, thereby altering reaction barriers. nih.govresearchgate.net For instance, polar solvents can stabilize a transition state with significant charge separation, accelerating the reaction. nih.gov One study investigating peracid-aldehyde reactions computationally noted that a proposed pathway involving a "peroxyphosphate" intermediate was not viable, highlighting the predictive power of these models. researchgate.net While these examples underscore the importance of considering solvent effects, specific computational investigations detailing the influence of different solvents on the reaction pathways of this compound are not available in the reviewed sources.
Prediction of Chemical Reactivity and Catalytic Pathways
Theoretical and computational chemistry provides powerful tools for predicting the chemical reactivity of molecules, offering insights that are often difficult to obtain through experimental means alone. For this compound (P₂O₈⁴⁻), computational methods such as Density Functional Theory (DFT) are instrumental in elucidating its intrinsic reactivity, potential reaction mechanisms, and pathways for catalytic decomposition. While specific, in-depth computational studies exclusively on this compound are not extensively documented in publicly available literature, the principles and methodologies are well-established from research on analogous peroxy compounds and phosphate chemistry.
Quantum chemical calculations are pivotal in predicting the stability and reactivity of the peroxide bond (O-O) within the this compound anion. scienceopen.com The bond dissociation energy (BDE) of the O-O bond is a primary indicator of its lability. A lower BDE suggests that the molecule can more readily undergo homolytic cleavage to form two phosphate radicals (PO₄²⁻•), initiating various chemical reactions. DFT methods can be employed to calculate this and other key energetic parameters. researchgate.net For instance, a comparison of the calculated O-O BDE in this compound with other peroxy species can provide a quantitative scale of its relative stability.
Table 1: Illustrative Comparison of Calculated O-O Bond Dissociation Energies (BDE) (Note: The following data is illustrative and based on typical values for similar compounds, as specific computational studies on this compound are limited.)
| Compound | Computational Method | Basis Set | O-O BDE (kcal/mol) |
| Hydrogen Peroxide (H₂O₂) | DFT (B3LYP) | 6-311+G(d,p) | 34.5 |
| Peroxymonosulfate (HSO₅⁻) | DFT (B3LYP) | 6-311+G(d,p) | 31.2 |
| This compound (P₂O₈⁴⁻) | DFT (B3LYP) | 6-311+G(d,p) | 28.9 (Estimated) |
| Di-tert-butyl peroxide | DFT (B3LYP) | 6-311+G(d,p) | 37.8 |
Furthermore, computational models can predict the pathways of important reactions, such as hydrolysis. The hydrolysis of this compound is a critical reaction that affects its stability and shelf-life in aqueous solutions. Theoretical calculations can map the potential energy surface for the reaction of P₂O₈⁴⁻ with water, identifying transition states and intermediates. copernicus.orgresearchgate.net This allows for the determination of activation energy barriers, which are crucial for predicting reaction rates under different conditions (e.g., varying pH). copernicus.org For example, calculations could compare the activation barriers for uncatalyzed hydrolysis versus acid- or base-catalyzed pathways, revealing the most favorable reaction conditions.
The investigation of catalytic pathways for this compound decomposition is another area where computational modeling offers significant advantages. researchgate.net Metal ions are often effective catalysts for the decomposition of peroxides. DFT calculations can model the interaction between the this compound anion and various transition metal ions (e.g., Fe²⁺, Co²⁺, Cu²⁺). These models can elucidate the mechanism of catalysis, such as whether it proceeds via an inner-sphere or outer-sphere electron transfer, and predict the catalytic efficiency of different metals. researchgate.net By calculating the energetics of the catalytic cycle, researchers can identify the rate-determining step and design more efficient catalysts. chemrxiv.org
Application of Advanced Computational Techniques (e.g., Molecular Dynamics, Machine Learning in Chemistry)
Beyond static quantum chemical calculations, advanced computational techniques like Molecular Dynamics (MD) simulations and Machine Learning (ML) are being increasingly applied to understand complex chemical systems, and their application to this compound holds significant promise.
Molecular Dynamics (MD) Simulations
MD simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical processes in condensed phases. uchicago.edu For the this compound ion, MD simulations are particularly useful for studying its behavior in aqueous solution. Key applications include:
Solvation Structure: Understanding how water molecules arrange around the highly charged P₂O₈⁴⁻ anion is crucial for its reactivity. MD simulations can reveal the structure and strength of the hydration shell, including the number of hydrogen bonds formed. rsc.org
Ion Pairing: In concentrated solutions or in the presence of counter-ions (e.g., K⁺, Na⁺), this compound will form ion pairs. MD simulations can characterize the structure and dynamics of these ion pairs, which can significantly impact the ion's stability and reactivity. nih.gov
Transport Properties: MD can be used to calculate important transport properties such as the diffusion coefficient of the this compound ion in solution. This information is valuable for applications where mass transport is a limiting factor. researchgate.netucl.ac.uk
Polarizable force fields can be employed in MD simulations to more accurately capture the electronic polarization effects that are significant for highly charged species like the this compound anion. uchicago.edu
Machine Learning (ML) in Chemistry
Machine learning is rapidly transforming chemical research by enabling the prediction of molecular properties and reactivity from large datasets. researchgate.netnih.gov While the development of ML models specifically for this compound would require a substantial amount of data (either experimental or from high-throughput computational screening), the potential applications are vast.
Property Prediction: An ML model could be trained to predict various properties of this compound and related compounds, such as solubility, stability, or oxidation potential. aps.org The input for such a model would be a set of molecular descriptors that encode structural and electronic information. valohealth.comnih.gov
Reactivity Prediction: ML models can be developed to predict the outcome and rate of chemical reactions. arxiv.orgrsc.org For this compound, a model could be trained on a dataset of its reactions with various substrates or under different catalytic conditions to predict its performance in, for example, advanced oxidation processes. researchgate.net
The synergy between high-throughput DFT calculations to generate data and ML algorithms to learn from it provides a powerful workflow for accelerating the discovery and optimization of chemical systems involving this compound. researchgate.net
Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of K₄P₂O₈ in Water (Note: This data is representative of typical outputs from MD simulations for ionic solutions.)
| Property | Simulation Parameter | Value |
| Diffusion Coefficient (P₂O₈⁴⁻) | Temperature: 298 K | 0.85 x 10⁻⁵ cm²/s |
| Avg. Hydration Number (P₂O₈⁴⁻) | First Solvation Shell | 14.2 H₂O molecules |
| K⁺-P₂O₈⁴⁻ Contact Ion Pairs | % of Total P₂O₈⁴⁻ | 25% |
| System Density | 1.0 M K₄P₂O₈ solution | 1.12 g/cm³ |
Analytical Methodologies in Peroxydiphosphate Research
Spectroscopic Techniques
Spectroscopy plays a pivotal role in the analysis of peroxydiphosphate, offering non-destructive methods to probe its molecular structure and reactivity.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Monitoring and Quantification
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for monitoring the kinetics of reactions involving this compound, particularly its decomposition. The technique is based on the principle that the concentration of a substance in a solution is proportional to the absorbance of light at a specific wavelength. By monitoring the change in absorbance over time, the rate of reaction can be determined.
A study on the self-decomposition of this compound in an aqueous sulfuric acid medium revealed that the reaction is first order with respect to both this compound and hydrogen ions. core.ac.uk This indicates a strong catalytic effect of H+ on the decomposition rate. The rate of disappearance of this compound can be followed by monitoring the absorbance of a species that reacts with it, allowing for the calculation of pseudo-first-order rate constants. core.ac.uk For instance, the unreacted portion of a reagent that is consumed by this compound can be quantified to track the progress of the reaction. core.ac.uk
The kinetics of such reactions can be influenced by several factors, including temperature, ionic strength, and the presence of other ions. core.ac.uk The data gathered from these kinetic studies are essential for understanding the reaction mechanisms and the stability of this compound under various conditions.
Table 1: Kinetic Parameters for the Self-Decomposition of this compound
| Parameter | Observation | Reference |
| Reaction Order | First order in [this compound] | core.ac.uk |
| Reaction Order | First order in [H+] | core.ac.uk |
| Catalysis | Strongly catalyzed by H+ ions | core.ac.uk |
| Intermediates | Evidence for free radical intermediates | core.ac.uk |
UV-Vis spectroscopy can also be used for the quantitative analysis of this compound, often by reacting it with a chromogenic reagent to produce a colored product whose absorbance can be measured.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 31P-NMR for Structural Elucidation and Quantification)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P-NMR, is a powerful technique for the structural elucidation and quantification of phosphorus-containing compounds like this compound. The phosphorus-31 nucleus has a spin of ½ and a natural abundance of 100%, making it an excellent nucleus for NMR studies. huji.ac.il The wide chemical shift range of ³¹P-NMR allows for the clear distinction of phosphorus atoms in different chemical environments. huji.ac.il
In the context of this compound (P₂O₈⁴⁻), the two phosphorus atoms are chemically equivalent, which would be expected to produce a single resonance in the ³¹P-NMR spectrum. The chemical shift of this resonance provides information about the electronic environment of the phosphorus nuclei. The chemical shifts of phosphorus compounds are sensitive to factors such as the nature of the substituents, bond angles, and the oxidation state of the phosphorus atom.
For comparison, the ³¹P-NMR chemical shifts of related polyphosphates are well-documented. For example, pyrophosphate shows a single peak, while tripolyphosphate exhibits two signals corresponding to the terminal and central phosphorus atoms. researchgate.net The chemical shift of this compound would be influenced by the presence of the peroxide (-O-O-) linkage. Theoretical calculations and comparisons with isoelectronic species like peroxydisulfate (B1198043) can aid in the interpretation of the ³¹P-NMR spectrum of this compound. illinois.edunih.gov
Quantitative ³¹P-NMR (qNMR) can be employed to determine the concentration of this compound in a sample. huji.ac.il This is achieved by integrating the area of the this compound signal and comparing it to the integral of a known amount of an internal standard. huji.ac.il
Table 2: Typical ³¹P-NMR Chemical Shift Ranges for Various Phosphorus Compounds
| Compound Type | Chemical Shift Range (ppm) | Reference |
| PH₃ | -240 | sjtu.edu.cn |
| PPh₃ | -6 | sjtu.edu.cn |
| P(C₆H₁₁)₃ | 10.5 | sjtu.edu.cn |
| (MeO)₃P | 140 | sjtu.edu.cn |
| PCl₃ | 219 | sjtu.edu.cn |
| PBr₃ | 227 | sjtu.edu.cn |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. youtube.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure. youtube.com For this compound, IR spectroscopy can be used to identify the vibrations associated with the phosphate (B84403) groups and the peroxide linkage.
Table 3: Expected Infrared Absorption Regions for this compound Functional Groups
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| P=O | Stretch | 1300 - 1200 |
| P-O | Stretch | 1100 - 900 |
| O-O | Stretch | 900 - 800 |
| P-O-P | Asymmetric Stretch | 1000 - 900 |
Mass Spectrometry Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of large, polar, and thermally labile molecules, including inorganic anions like this compound. rsc.org In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. researchgate.net As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer. nist.gov
For this compound (P₂O₈⁴⁻), ESI-MS would be expected to produce multiply charged ions in the negative ion mode, such as [P₂O₈]⁴⁻, [HP₂O₈]³⁻, [H₂P₂O₈]²⁻, and [H₃P₂O₈]⁻, depending on the pH of the solution. The high resolution of modern mass spectrometers allows for the accurate determination of the mass-to-charge ratio of these ions, confirming the molecular formula of the this compound anion.
Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing valuable structural information. nih.gov The fragmentation of the this compound ion could involve the cleavage of the P-O or O-O bonds, yielding fragment ions that can help to confirm the connectivity of the atoms within the molecule.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another soft ionization technique that is widely used for the analysis of large biomolecules and synthetic polymers. acs.org In MALDI, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. researchgate.net When the sample is irradiated with a laser pulse, the matrix absorbs the energy and transfers it to the analyte, causing it to desorb and ionize without significant fragmentation. acs.orgresearchgate.net The resulting ions are then accelerated into a time-of-flight (TOF) mass analyzer, where they are separated based on their mass-to-charge ratio.
While MALDI-TOF is more commonly applied to large organic molecules, it has also been used for the analysis of organophosphates and phosphopeptides. nih.govnih.gov For the analysis of this compound, a suitable matrix would need to be selected to facilitate its ionization. The resulting mass spectrum would provide the molecular weight of the this compound ion. MALDI-TOF can be particularly useful for analyzing mixtures, as it can often identify the individual components without the need for prior separation. diva-portal.org
Table 4: Summary of Mass Spectrometry Techniques for Phosphorus Compound Analysis
| Technique | Ionization Method | Key Application for this compound | Reference |
| ESI-MS | Soft ionization from solution | Molecular weight determination and structural analysis via fragmentation | rsc.orgnih.gov |
| MALDI-TOF-MS | Soft ionization from a solid matrix | Molecular weight determination, analysis of mixtures | acs.orgresearchgate.net |
Chromatographic Separation and Detection
Coupled Techniques (e.g., LC-MS)
The analysis of inorganic anions like this compound can be challenging due to the lack of a significant chromophore for UV detection and the presence of similar, interfering ions in various sample matrices. Coupled techniques, particularly ion chromatography-mass spectrometry (IC-MS), offer a powerful solution by combining the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. nih.govthermofisher.com
Ion chromatography separates ionic species based on their interaction with an ion-exchange stationary phase. For phosphorus oxoanions, anion-exchange columns are typically employed. nih.govthermofisher.com A gradient elution using an eluent such as potassium hydroxide (B78521) allows for the sequential separation of different phosphate-containing compounds from the sample matrix. nih.govthermofisher.com
Following separation by IC, the eluent is directed to a mass spectrometer. Electrospray ionization (ESI) is a common interface used for this purpose, as it is well-suited for ionizing polar, non-volatile compounds in the liquid phase. nih.govnih.gov The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing definitive identification and quantification. Tandem mass spectrometry (MS/MS) can further enhance specificity by fragmenting a selected precursor ion and analyzing the resulting product ions, which is particularly useful for distinguishing between isobaric species (ions with the same nominal mass). nih.gov
While specific literature detailing the LC-MS analysis of this compound is limited, the successful application of IC-MS for a wide range of other inorganic phosphorus oxoanions demonstrates its applicability. nih.govresearchgate.net For instance, methods have been developed for the sensitive detection of hypophosphite, phosphite, phosphate, and pyrophosphate in complex matrices like synthetic geothermal water and Li-ion battery degradation products. nih.govthermofisher.com These methods achieve low limits of detection, often in the micromolar (µM) range, showcasing the high sensitivity of the technique. nih.gov The ability to separate and identify structurally similar compounds like phosphate and pyrophosphate suggests that IC-MS would be highly effective for the selective analysis of this compound. thermofisher.com
Interactive Data Table: IC-MS Parameters for Phosphorus Oxyanion Analysis
This table summarizes typical parameters used in the IC-MS analysis of various phosphorus oxyanions, which are applicable for developing a method for this compound.
| Parameter | Setting | Rationale | Reference |
| Chromatography | Ion Chromatography (IC) | Optimal for separating ionic species. | nih.govthermofisher.com |
| Column | Anion-exchange (e.g., Dionex AS17) | Selectively retains and separates anions based on charge. | nih.gov |
| Eluent | Potassium Hydroxide (KOH) Gradient | Effectively elutes anions with increasing charge. | nih.gov |
| Detection | Suppressed Conductivity & Mass Spectrometry | Conductivity provides general detection while MS provides specificity. | nih.govthermofisher.com |
| Ionization | Electrospray Ionization (ESI), Negative Mode | Suitable for generating ions from polar, anionic species in solution. | thermofisher.comnih.gov |
| MS Mode | Full Scan MS and/or Tandem MS (MS/MS) | Full scan provides mass information; MS/MS provides structural confirmation and specificity. | thermofisher.comnih.gov |
Future Research Directions and Concluding Outlook
Exploration of Novel Synthetic Routes and Analogues
Current methods for synthesizing peroxydiphosphate, such as electrochemical synthesis using boron-doped diamond anodes, offer high purity and efficiency researchgate.net. However, the pursuit of more sustainable and cost-effective synthetic routes remains a key objective. Research could focus on developing electrochemical processes that operate under milder conditions or utilize renewable energy sources. Furthermore, exploring novel synthetic pathways for this compound analogues with tailored properties is a promising avenue. This could involve modifying the cation (e.g., creating mixed-cation peroxydiphosphates) or the peroxodiphosphate anion itself to achieve specific reactivities or stabilities for targeted applications benchchem.com.
Development of Advanced Catalytic Systems
This compound's inherent oxidizing power suggests significant potential in catalytic applications. Future research should concentrate on developing advanced catalytic systems that leverage this compound for selective oxidation reactions. This includes investigating homogeneous and heterogeneous catalysts that can activate this compound efficiently for processes such as the oxidation of organic compounds or the activation of small molecules bibliotekanauki.plbibliotekanauki.pl. Research into bio-inspired catalysts that mimic enzymatic processes, utilizing earth-abundant metals, could also lead to more sustainable and efficient catalytic systems involving this compound catalysisfinechemistry.com.
Deeper Mechanistic Understanding through In-Situ Techniques and Computational Studies
A more profound understanding of the reaction mechanisms involving this compound is crucial for optimizing its applications. The use of advanced in-situ spectroscopic techniques (e.g., Raman, EPR) and sophisticated computational studies (e.g., Density Functional Theory - DFT) can provide detailed insights into reaction intermediates, transition states, and the fundamental interactions of this compound in various chemical environments evitachem.comresearchgate.netresearchgate.netnortheastern.edu. Such studies can elucidate the role of this compound in radical formation, its involvement in photooxidation processes, and its behavior in complex chemical systems, paving the way for rational design of new applications.
Expansion into Emerging Fields of Materials Science and Sustainable Chemistry
The unique properties of this compound could be exploited in emerging areas of materials science and sustainable chemistry. For instance, its role as an initiator in polymerization reactions, such as the functionalization of alginate, highlights its potential in material modification and synthesis researchgate.netmdpi.com. Research could explore its incorporation into novel composite materials, its use in advanced electrochemical applications, or its role in greener chemical processes. The drive towards sustainable chemistry necessitates exploring reagents and processes that minimize environmental impact, and this compound's potential in areas like wastewater treatment or as an alternative oxidant in industrial processes warrants further investigation researchgate.netmdpi.comacs.orgunibe.chmdpi.com.
Refinement of Analytical Tools for Enhanced Sensitivity and Selectivity
Accurate and sensitive detection of this compound is vital for its effective utilization and monitoring. Future research should focus on refining analytical methodologies to achieve higher sensitivity and selectivity. This could involve the development of novel electrochemical sensors, the application of advanced spectroscopic techniques, or the integration of nanomaterials to enhance detection capabilities solubilityofthings.comnih.govazosensors.com. Improving the precision and efficiency of analytical tools will be critical for quality control in synthesis, process monitoring, and environmental analysis related to this compound.
Q & A
Q. What are the established methods for synthesizing potassium peroxydiphosphate, and how can purity be validated?
Potassium this compound (K₄P₂O₈) is synthesized via neutralization of phosphoric acid with potassium hydroxide under controlled stoichiometric conditions. Post-synthesis, crystallization and centrifugal separation are critical for purification . Purity validation requires:
Q. How is this compound utilized as a redox initiator in polymerization studies?
this compound (PDP) systems, often paired with reducing agents like Mn(II) or metabisulfite, generate free radicals for initiating graft copolymerization. Key methodological steps:
- Standardize initiator concentration (e.g., 0.1–1.0 mM PDP).
- Optimize temperature (50–70°C) and pH (neutral to slightly acidic) to balance radical generation and stability .
- Monitor reaction kinetics via gravimetry or viscometry to track monomer conversion .
Q. What analytical techniques are recommended for quantifying this compound in aqueous solutions?
- Iodometric titration : Measures active oxygen via iodine liberation.
- UV-Vis spectroscopy : Detects peroxo species at ~260 nm (molar extinction coefficient: 300–400 L·mol⁻¹·cm⁻¹).
- Ion chromatography : Separates and quantifies phosphate derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction mechanisms of PDP-initiated polymerization?
Discrepancies in mechanisms (e.g., radical vs. ionic pathways) require:
- Isotopic labeling : Track oxygen transfer using ¹⁸O-labeled PDP.
- Electron paramagnetic resonance (EPR) : Confirm radical intermediates.
- Replicate studies under inert atmospheres to exclude oxygen interference .
- Example data contradiction resolution:
| Condition | Radical Yield (μM) | Proposed Pathway |
|---|---|---|
| N₂ atmosphere | 12.5 ± 1.2 | Radical-dominated |
| Ambient O₂ | 5.3 ± 0.8 | Ionic side reactions |
Q. What strategies optimize copolymer composition when using PDP-initiated systems?
Q. How does this compound compare to other oxidants (e.g., persulfate) in advanced oxidation processes (AOPs)?
PDP’s redox potential (~1.8 V) and stability in alkaline conditions make it suitable for degrading recalcitrant pollutants. Comparative studies should:
- Benchmark degradation efficiency (e.g., phenol removal: PDP vs. peroxymonosulfate).
- Use LC-MS to identify intermediate byproducts.
- Assess pH-dependent activation (PDP excels above pH 9) .
Methodological Best Practices
- Experimental Design : Include triplicate runs and negative controls (e.g., PDP-free systems) to isolate its role .
- Data Reporting : Follow guidelines for polymer characterization (e.g., reporting dispersity indices via GPC) .
- Safety Protocols : Store PDP in airtight containers away from reducing agents due to its oxidative hazard .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
